8-Methyl-6H-benzo[c]chromen-6-one
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Overview
Description
8-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a chromene ring system fused with a benzene ring and a methyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Another method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free approaches and environmentally friendly reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and halogenated chromenes .
Scientific Research Applications
8-Methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Urolithin A: A hydroxylated derivative of 6H-benzo[c]chromen-6-one known for its cognitive-enhancing properties.
Urolithin B: Another derivative with anti-inflammatory and anticancer activities.
Methylurolithin: A methylated derivative with potential neuroprotective effects.
Uniqueness: 8-Methyl-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as a phosphodiesterase II inhibitor and its diverse applications in various fields highlight its significance in scientific research .
Properties
Molecular Formula |
C14H10O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
8-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-7-10-11-4-2-3-5-13(11)16-14(15)12(10)8-9/h2-8H,1H3 |
InChI Key |
MZRGUTUBDFTEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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